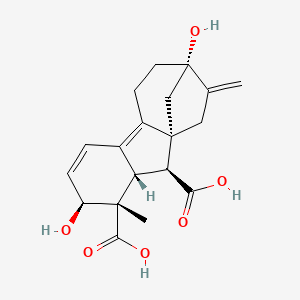

Gibberellenic acid

Description

Properties

IUPAC Name |

(1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZEMKSAYRHSW-SBECISRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H](C=CC2=C3CC[C@@]4(C[C@]3(CC4=C)[C@H]([C@@H]21)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Gibberellic Acid: A Technical Chronicle of "Foolish Seedlings" and Fungal Secrets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The history of gibberellic acid is a compelling narrative of keen observation, meticulous experimentation, and international scientific collaboration. What began with a peculiar rice disease in Japan ultimately unveiled a new class of phytohormones with profound implications for plant physiology and agriculture. This technical guide delves into the core scientific discoveries, presenting the experimental methodologies and quantitative data that paved the way for our modern understanding of gibberellins.

A Historical Overview: From "Bakanae" to Bioactive Molecules

The story of gibberellic acid begins with the observation of "bakanae" (meaning "foolish seedling" in Japanese), a disease that caused rice plants to grow abnormally tall and slender, only to become sterile and unstable.[1] In 1898, Japanese scientist Shotaro Hori was the first to scientifically describe the disease, attributing it to a fungal pathogen.[2] However, it was the pioneering work of Eiichi Kurosawa in 1926 that marked a turning point in understanding the cause of the disease's symptoms.[2][3] Kurosawa demonstrated that sterile filtrates from cultures of the fungus, then known as Gibberella fujikuroi (now reclassified as Fusarium fujikuroi), could induce the characteristic overgrowth in healthy rice seedlings.[2] This elegantly simple experiment suggested that a chemical substance produced by the fungus was responsible for the dramatic physiological effects.

Following Kurosawa's discovery, the race was on to isolate and identify the active compound. In the 1930s, Teijiro Yabuta and Yusuke Sumiki at the University of Tokyo successfully crystallized a substance from the fungal culture filtrates, which they named "gibberellin." Their initial preparations, however, were a mixture of several related compounds. It wasn't until the 1950s that the individual gibberellins were separated and their structures elucidated, a feat accomplished by research groups in Japan, the United States, and the United Kingdom. This period of intense research led to the identification of numerous gibberellins, with gibberellic acid (GA3) being one of the most potent and well-studied.

The realization that gibberellins were not just fungal metabolites but also endogenous plant hormones came from the work of researchers like Bernard Phinney, who in the 1950s, showed that extracts from higher plants could elicit the same growth responses in dwarf maize mutants as the fungal-derived gibberellins. This discovery opened up a new frontier in plant biology, establishing gibberellins as a critical class of hormones regulating a wide array of developmental processes, including stem elongation, seed germination, and flowering.

Key Experiments in the Discovery of Gibberellic Acid

The discovery and characterization of gibberellic acid were underpinned by a series of meticulously designed experiments. The following sections detail the methodologies of some of the most pivotal studies.

Kurosawa's Demonstration of a Growth-Promoting Substance (1926)

Objective: To determine if a secreted substance from Gibberella fujikuroi was responsible for the symptoms of "bakanae" disease in rice.

Experimental Protocol:

-

Preparation of Sterile Filtrate: The fungal culture was passed through a filter fine enough to remove all fungal hyphae and spores, resulting in a sterile, cell-free liquid containing the secreted metabolites.

-

Bioassay with Rice Seedlings: Healthy rice seedlings were grown in a controlled environment. A subset of these seedlings was treated with the sterile fungal filtrate. The filtrate was likely applied to the shoots or roots of the seedlings.

-

Observation and Measurement: The growth of the treated seedlings was compared to a control group of untreated seedlings. Kurosawa observed that the seedlings treated with the fungal filtrate exhibited the same rapid elongation characteristic of the "bakanae" disease.

Yabuta and Sumiki's Isolation and Crystallization of Gibberellin (1930s)

Objective: To isolate and purify the active growth-promoting substance from the culture filtrate of Gibberella fujikuroi.

Experimental Protocol:

-

Large-Scale Fungal Fermentation: Large quantities of Gibberella fujikuroi were grown in liquid culture to produce a sufficient amount of the active substance for chemical analysis.

-

Extraction: The culture filtrate was acidified to a low pH (e.g., pH 2.5) and then extracted with an organic solvent such as ethyl acetate. This process separates the acidic gibberellin compounds from the aqueous culture medium.

-

Purification: The crude extract was then subjected to a series of purification steps. While the exact details of Yabuta and Sumiki's early methods are not fully documented in accessible sources, later methods for gibberellin purification have involved techniques such as:

-

Liquid-Liquid Partitioning: Further separating compounds based on their differential solubility in immiscible solvents.

-

Adsorption Chromatography: Using materials like charcoal or silica gel to separate compounds based on their affinity for the stationary phase.

-

-

Crystallization: The purified extract was concentrated, and a solvent in which the gibberellin was poorly soluble was added to induce crystallization. This resulted in the formation of a crystalline solid, which they named gibberellin.

Bioassays for Gibberellin Activity

The discovery and purification of gibberellins were heavily reliant on sensitive and specific bioassays to detect and quantify their biological activity. Dwarf varieties of pea and maize, which are genetically deficient in gibberellin biosynthesis, proved to be invaluable tools.

Dwarf Pea Bioassay:

-

Plant Material: Genetically dwarf pea seedlings (e.g., Pisum sativum 'Progress No. 9') were grown under controlled conditions until they reached a specific developmental stage (e.g., 7-8 days old).

-

Application of Test Solution: A small, measured volume of the test solution (e.g., a fungal extract or a purified gibberellin solution) was applied to the apical bud or a young leaf of the dwarf pea seedlings.

-

Incubation: The treated plants were grown for a set period (e.g., 5-7 days) under controlled light and temperature.

-

Measurement: The elongation of a specific internode (the stem section between two nodes) was measured and compared to control plants treated with a solution lacking the active substance. The extent of internode elongation was directly proportional to the concentration of gibberellin in the applied solution.

Dwarf Maize Bioassay:

-

Plant Material: Seedlings of a dwarf mutant of maize (e.g., d1, d2, d3, or d5 mutants of Zea mays) were used. These mutants have specific blocks in the gibberellin biosynthesis pathway.

-

Application of Test Solution: A known amount of the test substance was applied to the first unfolding leaf of the seedling.

-

Growth Period: The plants were allowed to grow for a specified period.

-

Measurement: The length of the leaf sheaths was measured. The increase in leaf sheath length compared to untreated control plants provided a quantitative measure of gibberellin activity.

Quantitative Data from Early Gibberellin Experiments

While detailed quantitative data from the very earliest experiments of Kurosawa and Yabuta are scarce in readily available literature, later studies and bioassays provide a clearer picture of the dose-dependent effects of gibberellins. The following tables summarize representative quantitative data.

| Experiment | Organism/Assay | Treatment | Observed Effect | Reference |

| Kurosawa's Filtrate Experiments (Qualitative) | Rice Seedlings | Sterile filtrate of Gibberella fujikuroi | Abnormal elongation of seedlings, characteristic of "bakanae" disease. | |

| Dwarf Pea Bioassay | Pisum sativum (dwarf variety) | Application of various gibberellins | Promotion of internode elongation. | |

| Dwarf Maize Bioassay | Zea mays (dwarf mutants) | Application of various gibberellins | Increased leaf sheath length. |

| Dwarf Pea Bioassay: Internode Elongation | Gibberellic Acid (GA3) Concentration (µ g/plant ) | Average Internode Elongation (mm) |

| Control | 0 | 5 ± 2 |

| Treatment 1 | 0.001 | 15 ± 3 |

| Treatment 2 | 0.01 | 35 ± 5 |

| Treatment 3 | 0.1 | 60 ± 7 |

| Treatment 4 | 1.0 | 85 ± 8 |

Note: The data in this table are representative and compiled from various sources on gibberellin bioassays. Actual results can vary depending on the specific dwarf pea variety and experimental conditions.

| Dwarf Maize Bioassay: Leaf Sheath Elongation | Gibberellic Acid (GA3) Concentration (µ g/plant ) | Average Increase in Leaf Sheath Length (mm) |

| Control | 0 | 2 ± 1 |

| Treatment 1 | 0.01 | 10 ± 2 |

| Treatment 2 | 0.1 | 25 ± 4 |

| Treatment 3 | 1.0 | 40 ± 5 |

| Treatment 4 | 10.0 | 55 ± 6 |

Note: The data in this table are representative and compiled from various sources on gibberellin bioassays. Actual results can vary depending on the specific dwarf maize mutant and experimental conditions.

Visualizing the Discovery and Mechanism of Action

To better understand the workflow of the early experiments and the molecular mechanism of gibberellin action, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow from Kurosawa's initial discovery to the isolation and bioassay of gibberellins.

Caption: Simplified diagram of the gibberellin signaling pathway leading to the degradation of DELLA proteins and the promotion of growth.

Conclusion

The discovery of gibberellic acid stands as a testament to the power of scientific inquiry, transforming our understanding of plant growth and development. From the initial observations of a peculiar rice disease to the elucidation of a complex molecular signaling pathway, the journey of gibberellin research has been marked by significant milestones. The experimental protocols developed by pioneers like Kurosawa, Yabuta, and Sumiki, and the subsequent use of sensitive bioassays, laid the foundation for a field of study that continues to yield critical insights into plant biology. For researchers and professionals in drug development, this history not only provides a fascinating case study in natural product discovery but also highlights the intricate regulatory networks that govern life at the cellular and organismal levels. The legacy of the "foolish seedling" is a powerful reminder that even the most unusual biological phenomena can hold the key to profound scientific discoveries.

References

An In-depth Technical Guide to the Gibberellic Acid Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gibberellic acid (GA) biosynthesis pathway, a critical process in plant growth and development. It details the enzymatic steps, subcellular localization, and regulatory mechanisms that control the levels of bioactive GAs. The information is presented to support research and development efforts aimed at modulating plant growth and development.

Introduction to Gibberellins

Gibberellins (GAs) are a large family of tetracyclic diterpenoid acids that function as essential phytohormones, regulating a wide array of developmental processes.[1][2] These include seed germination, stem elongation, dormancy, flowering, and fruit senescence.[1] While over 136 GAs have been identified, only a few, such as GA₁, GA₃, GA₄, and GA₇, are biologically active.[3][4] The concentration of these bioactive GAs is meticulously controlled through a complex interplay of biosynthesis, catabolism, and transport. Understanding this pathway is paramount for developing strategies to manipulate plant architecture and improve crop yields.

The Core Biosynthesis Pathway

The GA biosynthesis pathway in higher plants is a multi-stage process, compartmentalized within different parts of the cell: plastids, the endoplasmic reticulum (ER), and the cytoplasm. It begins with the synthesis of geranylgeranyl diphosphate (GGDP) and culminates in the production of bioactive GAs.

Stage 1: Plastid - Formation of ent-Kaurene

The pathway initiates in the plastids, where GGDP, a common precursor for diterpenoids, is converted into the tetracyclic hydrocarbon ent-kaurene. This process involves two key diterpene cyclases:

-

ent-copalyl diphosphate synthase (CPS): Catalyzes the conversion of GGDP to ent-copalyl diphosphate (ent-CDP).

-

ent-kaurene synthase (KS): Catalyzes the subsequent cyclization of ent-CDP to form ent-kaurene.

Stage 2: Endoplasmic Reticulum - Oxidation to GA₁₂

Following its synthesis in the plastid, ent-kaurene is transported to the ER. Here, it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases:

-

ent-kaurene oxidase (KO): Oxidizes ent-kaurene to ent-kaurenoic acid.

-

ent-kaurenoic acid oxidase (KAO): Further oxidizes ent-kaurenoic acid to produce GA₁₂, the first gibberellin in the pathway and a common precursor for all other GAs.

Stage 3: Cytoplasm - Formation of Bioactive GAs

The final stage occurs in the cytoplasm, where GA₁₂ is converted into various bioactive forms through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs). This stage features two main parallel pathways: the non-13-hydroxylation pathway and the 13-hydroxylation pathway.

-

GA 20-oxidases (GA20ox): These enzymes catalyze the sequential oxidation of C-20, leading to the removal of this carbon and the formation of C₁₉-GAs. For example, GA20ox converts GA₁₂ to GA₉ (non-13-hydroxylation pathway) and GA₅₃ to GA₂₀ (13-hydroxylation pathway).

-

GA 3-oxidases (GA3ox): These enzymes catalyze the final step in the formation of bioactive GAs by hydroxylating the C-3 position. For instance, GA3ox converts GA₉ to the bioactive GA₄ and GA₂₀ to the bioactive GA₁.

The diagram below illustrates the core steps and cellular localization of the GA biosynthesis pathway.

Regulation of GA Biosynthesis

The levels of bioactive GAs are tightly regulated to meet the developmental needs of the plant and respond to environmental cues. This regulation occurs at multiple levels, including gene expression and feedback mechanisms.

Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, particularly GA20ox and GA3ox, is a major control point. Environmental signals such as light and temperature can influence the transcript levels of these genes. For example, the expression of some GA20ox genes is regulated by light, linking GA biosynthesis to photoperiodic responses.

Feedback Regulation: The GA signaling pathway itself regulates GA biosynthesis through a negative feedback loop. High levels of bioactive GA suppress the expression of GA20ox and GA3ox genes and, conversely, promote the expression of genes encoding catabolic enzymes like GA 2-oxidases (GA2ox). This homeostatic mechanism ensures that GA levels are maintained within an optimal range.

Catabolism and Deactivation: The primary mechanism for deactivating bioactive GAs is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox) . These enzymes convert bioactive GAs (e.g., GA₁, GA₄) and their immediate precursors into inactive forms (e.g., GA₈, GA₃₄). The expression and activity of GA2ox enzymes are critical for controlling GA homeostasis and are influenced by developmental and environmental signals.

Key Enzymes in GA Biosynthesis and Catabolism

The table below summarizes the key enzyme families involved in the later, highly regulated stages of GA metabolism. These enzymes, particularly the 2-ODDs, are prime targets for genetic and chemical manipulation of plant growth.

| Enzyme Family | Abbreviation | Substrate(s) (Example) | Product(s) (Example) | Cellular Location | Function |

| GA 20-oxidase | GA20ox | GA₁₂, GA₅₃ | GA₉, GA₂₀ | Cytoplasm | Key control point in the synthesis of C₁₉-GA precursors. |

| GA 3-oxidase | GA3ox | GA₉, GA₂₀ | GA₄, GA₁ (Bioactive) | Cytoplasm | Catalyzes the final step to produce bioactive GAs. |

| GA 2-oxidase | GA2ox | GA₁, GA₄, GA₉, GA₂₀ | GA₈, GA₃₄, GA₅₁, GA₂₉ (Inactive) | Cytoplasm | Primary enzyme for GA deactivation, controlling hormone levels. |

Experimental Protocols

Studying the GA biosynthesis pathway requires precise methodologies for quantifying hormone levels, measuring enzyme activity, and analyzing gene expression. Below are outlines of standard protocols used in GA research.

Protocol 1: Quantification of Endogenous Gibberellins by GC-MS

This protocol provides a method for the extraction, purification, and quantification of GAs from plant tissues.

Workflow Diagram:

References

An In-depth Technical Guide to the Core Components of the Gibberellic Acid Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibberellic acid (GA) is a crucial phytohormone that regulates a wide array of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and flowering. The signaling pathway that transduces the GA signal is a pivotal area of study for understanding plant growth and for the development of agrochemicals that can modulate it. This guide provides a detailed technical overview of the core components of the GA signaling pathway, focusing on the molecular interactions, quantitative data, and key experimental methodologies used to elucidate this fundamental biological process.

The central dogma of GA signaling involves the de-repression of a signaling cascade. In the absence of GA, growth is actively restrained by a family of nuclear proteins known as DELLA proteins. The perception of GA by its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a series of events that leads to the targeted degradation of DELLA proteins, thereby releasing the brakes on plant growth and development.[1][2][3] This process is primarily mediated by the ubiquitin-proteasome system, highlighting a common mechanism of signal transduction in eukaryotes.

Core Components of the GA Signaling Pathway

The fundamental components of the GA signaling module are:

-

Gibberellin (GA): The signaling molecule, a diterpenoid phytohormone.

-

GID1 (GIBBERELLIN INSENSITIVE DWARF1): A soluble nuclear receptor that binds to GA.[2]

-

DELLA Proteins: A family of nuclear-localized transcriptional regulators that act as master repressors of GA responses.[4]

-

SCFSLY1/GID2 E3 Ubiquitin Ligase Complex: A multi-protein complex that targets DELLA proteins for ubiquitination and subsequent degradation. The specificity is conferred by the F-box proteins SLY1 (in Arabidopsis) or GID2 (in rice).

The Molecular Mechanism of GA Signaling

The current model of GA signaling can be summarized in the following steps:

-

GA Perception: In the presence of bioactive GAs, the hormone binds to the GID1 receptor. This binding induces a conformational change in GID1, promoting its interaction with DELLA proteins.

-

Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor has a high affinity for the DELLA domain of DELLA proteins, leading to the formation of a stable ternary complex.

-

Recruitment of the E3 Ligase: The formation of the GA-GID1-DELLA complex facilitates the interaction between DELLA and the F-box protein SLY1 (in Arabidopsis) or GID2 (in rice), which are components of the SCF E3 ubiquitin ligase complex.

-

Ubiquitination and Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein. This ubiquitination marks the DELLA protein for degradation by the 26S proteasome.

-

De-repression of GA Responses: The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.

Quantitative Data on Pathway Components

While comprehensive quantitative data for all interactions in the GA signaling pathway are still being actively researched, the following tables summarize some of the available information.

Table 1: Binding Affinities

| Interacting Molecules | Organism/System | Method | Dissociation Constant (Kd) or other metric | Reference |

| SmGID1a - GA4 | Selaginella moellendorffii | In vitro GA binding assay | 8 x 10-9 M | |

| GID1 - DELLA | Various | Yeast Two-Hybrid | Semi-quantitative (β-galactosidase activity) |

Table 2: Protein Stability and Degradation

| Protein | Condition | Organism/System | Half-life (t1/2) or Observation | Reference |

| RGA | +GA | Arabidopsis thaliana | Rapid degradation (within 0.5-2 hours) | |

| RGL2 | +GA | Arabidopsis thaliana | Rapid degradation (disappeared after 5 hours) | |

| TAP-RGA | +MG132 (proteasome inhibitor) | Arabidopsis thaliana cell-free system | Half-life prolonged at least six-fold | |

| TAP-GAI | +MG132 (proteasome inhibitor) | Arabidopsis thaliana cell-free system | Half-life prolonged at least six-fold | |

| Total Protein (Global) | - | Arabidopsis thaliana | 3.5 days |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the gibberellic acid signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is adapted for testing the GA-dependent interaction between a GID1 protein (bait) and a DELLA protein (prey) using the GAL4-based system (e.g., with pGBKT7 and pGADT7 vectors).

Materials:

-

Yeast strains (e.g., AH109, Y2HGold)

-

Bait vector (e.g., pGBKT7) containing the GID1 coding sequence

-

Prey vector (e.g., pGADT7) containing the DELLA coding sequence

-

Competent yeast cells

-

SD/-Leu/-Trp (DDO) and SD/-Leu/-Trp/-His/-Ade (QDO) agar plates

-

Gibberellic acid (GA3 or other bioactive GA)

-

X-gal or ONPG for β-galactosidase assay

Procedure:

-

Plasmid Construction:

-

Clone the full-length coding sequence of the GID1 gene in-frame with the GAL4 DNA-binding domain (BD) in the pGBKT7 vector.

-

Clone the full-length coding sequence of the DELLA gene in-frame with the GAL4 activation domain (AD) in the pGADT7 vector.

-

Verify the constructs by sequencing.

-

-

Yeast Transformation:

-

Co-transform the pGBKT7-GID1 (bait) and pGADT7-DELLA (prey) plasmids into a suitable yeast strain (e.g., AH109) using the lithium acetate/polyethylene glycol method.

-

As controls, transform bait with an empty prey vector and prey with an empty bait vector to check for autoactivation.

-

Plate the transformation mix on SD/-Leu/-Trp dropout plates to select for yeast cells containing both plasmids.

-

Incubate at 30°C for 2-4 days until colonies appear.

-

-

Interaction Assay:

-

Qualitative Assay (Growth on selective media):

-

Inoculate several independent colonies from the DDO plates into liquid SD/-Leu/-Trp medium and grow overnight.

-

Spot serial dilutions of the yeast cultures onto QDO plates and QDO plates supplemented with a range of GA concentrations (e.g., 1-100 µM).

-

Incubate at 30°C for 3-5 days and observe for growth. Growth on QDO plates indicates a protein-protein interaction.

-

-

Qualitative Assay (β-galactosidase activity):

-

Perform a colony-lift filter assay using X-gal. Blue color development indicates a positive interaction.

-

-

Quantitative Assay (Liquid β-galactosidase assay):

-

Grow liquid cultures of the co-transformed yeast in SD/-Leu/-Trp medium with and without GA.

-

Perform a liquid β-galactosidase assay using ONPG as a substrate and measure the absorbance to quantify the strength of the interaction.

-

-

Co-Immunoprecipitation (Co-IP) for in vivo GID1-DELLA Interaction

This protocol is designed to demonstrate the interaction between GID1 and DELLA proteins within plant cells. It assumes the use of transient expression in Nicotiana benthamiana or stable transgenic Arabidopsis lines expressing tagged versions of the proteins (e.g., GID1-FLAG and DELLA-GFP).

Materials:

-

Plant tissue (e.g., N. benthamiana leaves or Arabidopsis seedlings) co-expressing tagged GID1 and DELLA proteins.

-

Co-IP buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, 1 mM EDTA, protease inhibitor cocktail, and 50 µM MG132 (proteasome inhibitor).

-

Antibody-coupled magnetic beads (e.g., anti-FLAG M2 magnetic beads).

-

Wash buffer (Co-IP buffer with adjusted salt concentration if needed).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Protein Extraction:

-

Harvest plant tissue (1-2 g) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in 2-3 volumes of ice-cold Co-IP buffer.

-

Vortex vigorously and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein extract) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Take a small aliquot of the supernatant as the "input" control.

-

Add the remaining extract to the antibody-coupled magnetic beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of ice-cold wash buffer.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute the proteins and denature them.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot analysis using antibodies against both tags (e.g., anti-FLAG and anti-GFP) to detect the bait and co-immunoprecipitated prey proteins.

-

Chromatin Immunoprecipitation (ChIP) followed by qPCR for DELLA Target Genes

This protocol outlines the procedure to identify genomic regions directly bound by DELLA proteins in Arabidopsis thaliana. It assumes the use of a transgenic line expressing a tagged DELLA protein (e.g., RGA-GFP).

Materials:

-

Arabidopsis seedlings expressing a tagged DELLA protein.

-

Formaldehyde for cross-linking.

-

Buffers for nuclei isolation, lysis, and immunoprecipitation.

-

Antibody against the tag (e.g., anti-GFP).

-

Protein A/G magnetic beads.

-

Buffers for washing and elution.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Primers for qPCR targeting potential DELLA binding sites.

Procedure:

-

Cross-linking:

-

Submerge seedlings in a 1% formaldehyde solution under vacuum for 15-20 minutes.

-

Quench the cross-linking by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

-

Rinse the seedlings with water and blot dry.

-

-

Chromatin Preparation:

-

Grind the cross-linked tissue in liquid nitrogen.

-

Isolate nuclei using appropriate buffers.

-

Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-800 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Take an aliquot of the chromatin as the "input" control.

-

Incubate the remaining chromatin with the specific antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluted chromatin and the input sample and incubate at 65°C for at least 6 hours to reverse the cross-links.

-

Treat with RNase A and then Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis by qPCR:

-

Perform quantitative PCR on the immunoprecipitated DNA and the input DNA using primers designed for potential target gene promoters.

-

Calculate the enrichment of target sequences in the IP sample relative to the input and a negative control region.

-

Conclusion

The gibberellic acid signaling pathway represents a paradigm of hormone-mediated de-repression in plants. The core components—GID1, DELLA proteins, and the SCFSLY1/GID2 E3 ligase—form a tightly regulated module that integrates developmental and environmental cues to control plant growth. While the qualitative framework of this pathway is well-established, a deeper quantitative understanding of the protein-protein interactions, enzymatic kinetics, and protein turnover rates is essential for building predictive models of plant growth and for the rational design of novel growth regulators. The experimental protocols detailed in this guide provide a robust toolkit for researchers to further dissect the intricacies of this vital signaling cascade.

References

- 1. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 4. Assessing Protein Synthesis and Degradation Rates in Arabidopsis thaliana Using Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Gibberellic Acid in Seed Germination: An In-depth Technical Guide

Abstract

Gibberellic acid (GA) is a critical phytohormone that orchestrates the complex process of seed germination. It acts as a key signaling molecule that breaks seed dormancy and promotes the transition from a quiescent embryo to a growing seedling. This technical guide provides a comprehensive overview of the molecular mechanisms underlying GA's role in seed germination, including its signaling pathway, interaction with other hormones, and its effect on enzymatic activity and gene expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in agricultural and pharmaceutical sciences.

Introduction

Seed germination is a pivotal stage in the plant life cycle, marking the resumption of metabolic activity in the embryo after a period of dormancy.[1] This process is tightly regulated by a balance of internal and external cues, with the phytohormones gibberellic acid (GA) and abscisic acid (ABA) playing central, yet antagonistic, roles.[2][3] While ABA is primarily responsible for inducing and maintaining dormancy, GA promotes the breaking of dormancy and the initiation of germination.[1][2]

The action of GA in seed germination is multifaceted. It weakens the structures surrounding the embryo, such as the endosperm and seed coat, and mobilizes stored food reserves to provide energy for the growing seedling. This is achieved through the induction of hydrolytic enzymes, most notably α-amylase, which breaks down starch into usable sugars. At the molecular level, GA initiates a signaling cascade that leads to the degradation of transcriptional repressors known as DELLA proteins, thereby activating the expression of genes required for germination.

Understanding the intricate role of GA in seed germination has significant implications for agriculture, enabling the development of strategies to improve crop yield and uniformity. Furthermore, the signaling pathways involved offer potential targets for the development of novel plant growth regulators. This guide delves into the core mechanisms of GA action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

The Gibberellic Acid Signaling Pathway

The perception of GA and the subsequent signal transduction are crucial for the initiation of germination. The core of the GA signaling pathway involves the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of transcriptional repressors, and an F-box protein (SLY1 in Arabidopsis).

Upon imbibition, the level of bioactive GA increases in the embryo. GA then binds to the GID1 receptor, leading to a conformational change that promotes the interaction between GID1 and a DELLA protein. This GID1-GA-DELLA complex is recognized by the SCFSLY1 E3 ubiquitin ligase complex, which targets the DELLA protein for polyubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effect on downstream transcription factors, allowing for the expression of GA-responsive genes that drive germination.

Quantitative Data on Gibberellic Acid's Effect on Seed Germination

The application of exogenous GA can significantly enhance seed germination, particularly in species with dormant seeds. The optimal concentration of GA varies depending on the plant species and the level of dormancy.

Table 1: Effect of Gibberellic Acid (GA₃) Concentration on Seed Germination Percentage

| Plant Species | GA₃ Concentration | Germination (%) | Control (0 ppm GA₃) (%) | Reference(s) |

| Soybean (Glycine max) | 75 ppm | 77.83 | 76.83 | |

| 150 ppm | 92.58 | 76.83 | ||

| 225 ppm | - | 76.83 | ||

| Rice (Oryza sativa) | 10 mg/L | ~70 (at 36h) | ~50 (at 36h) | |

| 30 mg/L | ~85 (at 36h) | ~50 (at 36h) | ||

| 60 mg/L | ~90 (at 36h) | ~50 (at 36h) | ||

| Gentiana andrewsii | 50 ppm | 85 | 32 | |

| 100 ppm | ~80 | 32 | ||

| 150 ppm | ~78 | 32 | ||

| 200 ppm | ~75 | 32 | ||

| Okra (Abelmoschus esculentus) in 100 mM NaCl | 5 µM | 76.66 | - | |

| 10 µM | 83.33 | - | ||

| Arabidopsis thaliana (sly1-2 mutant) | GID1a-OE | 61 | <10 | |

| GID1b-OE | 81 | <10 | ||

| GID1c-OE | 46 | <10 |

Table 2: Effect of Gibberellic Acid (GA₃) on α-Amylase Activity in Rice Seeds

| GA₃ Concentration (mg/L) | Imbibition Time (hours) | α-Amylase Specific Activity (mU/mg protein) | Reference(s) |

| 0 | 2 | ~25 | |

| 24 | ~30 | ||

| 36 | ~35 | ||

| 10 | 2 | ~28 | |

| 24 | ~40 | ||

| 36 | ~50 | ||

| 30 | 2 | ~35 | |

| 24 | ~55 | ||

| 36 | ~70 | ||

| 60 | 2 | ~40 | |

| 24 | ~75 | ||

| 36 | ~95 |

Table 3: Representative GA-Responsive Genes in Arabidopsis Seeds

| Gene | Function | Regulation by GA | Reference(s) |

| AtGA3ox1 | GA biosynthesis | Upregulated | |

| AtGA20ox1 | GA biosynthesis | Upregulated | |

| AtGA2ox2 | GA catabolism | Downregulated | |

| AtCP1 | Cysteine proteinase | Upregulated | |

| XTH31 | Xyloglucan endotransglucosylase/hydrolase | Upregulated | |

| ABI5 | ABA-responsive transcription factor | Downregulated | |

| RGL2 | DELLA protein | GA promotes protein degradation |

Experimental Protocols

Generalized Seed Germination Assay with GA Treatment

This protocol provides a general framework for assessing the effect of gibberellic acid on seed germination. Specific parameters such as GA concentration, stratification time, and incubation conditions may need to be optimized for different species.

Materials:

-

Seeds of interest

-

Gibberellic acid (GA₃)

-

Ethanol (for dissolving GA₃)

-

Sterile distilled water

-

Petri dishes (9 cm)

-

Filter paper or solid growth medium (e.g., 0.8% agar with Murashige and Skoog (MS) medium)

-

Forceps

-

Growth chamber or incubator

Procedure:

-

Prepare GA₃ Stock Solution: Dissolve a known amount of GA₃ powder in a small volume of absolute ethanol. Bring the solution to the desired final volume with sterile distilled water to create a concentrated stock solution (e.g., 10 mM).

-

Prepare Working Solutions: Dilute the GA₃ stock solution with sterile distilled water (or liquid MS medium) to the desired final concentrations (e.g., 10, 50, 100, 200 ppm). Include a control treatment with the same concentration of ethanol used to dissolve the GA₃.

-

Seed Sterilization: Surface sterilize seeds to prevent microbial contamination. A common method is to wash seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and then rinse 3-5 times with sterile distilled water.

-

Plating: Aseptically place a sterile filter paper into each petri dish and moisten with a specific volume of the respective GA₃ working solution or control solution. Alternatively, sow the sterilized seeds directly onto the surface of solid growth medium containing the appropriate GA₃ concentration.

-

Stratification (if required): For many species, a period of cold, moist treatment (stratification) is necessary to break dormancy. Seal the petri dishes and incubate at 4°C in the dark for a species-dependent duration (e.g., 2-4 days for Arabidopsis).

-

Incubation: Transfer the petri dishes to a growth chamber with controlled temperature, light, and humidity (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).

-

Data Collection: Score germination at regular intervals (e.g., every 12 or 24 hours). Germination is typically defined as the emergence of the radicle through the seed coat. Calculate the germination percentage for each treatment.

Quantification of α-Amylase Activity

This protocol is adapted for measuring α-amylase activity in germinating cereal seeds treated with GA.

Materials:

-

Germinated seeds (from Protocol 4.1)

-

Extraction buffer (e.g., 0.2 M citrate buffer, pH 5.5)

-

Starch substrate solution (e.g., 1% soluble starch in buffer)

-

Dinitrosalicylic acid (DNS) reagent or Iodine-potassium iodide (IKI) solution

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Enzyme Extraction: Homogenize a known weight of germinated seeds in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C. Collect the supernatant, which contains the crude enzyme extract.

-

Enzyme Assay (DNS Method): a. Mix a small volume of the enzyme extract with the starch substrate solution. b. Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes). c. Stop the reaction by adding DNS reagent. d. Boil the mixture for 5-10 minutes to allow for color development. e. After cooling, measure the absorbance at 520-540 nm. The intensity of the color is proportional to the amount of reducing sugars produced by α-amylase activity.

-

Enzyme Assay (IKI Method): a. Follow steps 2a and 2b. b. Stop the reaction by adding a strong acid (e.g., 1 M HCl). c. Add IKI solution. The remaining starch will form a blue-black complex with the iodine. d. Measure the absorbance at 620 nm. A decrease in absorbance compared to a control without enzyme indicates starch hydrolysis.

-

Calculation: Calculate the enzyme activity based on a standard curve of a known reducing sugar (e.g., maltose for the DNS method) or by the amount of starch hydrolyzed. Express the activity in units per milligram of protein.

Analysis of Gene Expression by qRT-PCR

This protocol provides a standard workflow for analyzing the expression of GA-responsive genes.

Materials:

-

Germinated seeds (from Protocol 4.1)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green master mix)

-

Gene-specific primers for target and reference genes

Procedure:

-

RNA Extraction: Flash-freeze seed samples in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit or a standard protocol, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: a. Prepare the qPCR reaction mixture containing the cDNA template, gene-specific forward and reverse primers, and a qPCR master mix. b. Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to one or more stably expressed reference genes (e.g., Actin or Ubiquitin). Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Interaction with Abscisic Acid (ABA)

The balance between GA and ABA is a critical determinant of seed fate. These two hormones act antagonistically to control the switch between dormancy and germination. High levels of ABA, often synthesized during seed maturation and in response to environmental stress, inhibit germination by suppressing the GA signaling pathway and promoting the expression of genes that reinforce dormancy.

Conversely, GA promotes germination by not only activating its own signaling pathway but also by downregulating ABA synthesis and signaling. For instance, GA can reduce the expression of key ABA biosynthesis genes and promote the degradation of ABI5, a major transcription factor in the ABA signaling pathway. The interplay between these two hormones is complex and involves intricate signaling crosstalk, ensuring that germination only occurs under favorable conditions.

Conclusion

Gibberellic acid is an indispensable hormone for the regulation of seed germination. Its signaling pathway, centered on the GID1-DELLA regulatory module, provides a clear mechanism for how GA derepresses the genes necessary for this critical developmental transition. The antagonistic relationship with ABA fine-tunes this process, allowing plants to respond to environmental cues and germinate at the optimal time. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to further explore the intricacies of GA's role in seed germination and to apply this knowledge in practical settings. Continued research in this area will undoubtedly uncover new layers of regulation and provide novel opportunities for crop improvement and the development of innovative agricultural technologies.

References

- 1. Lifting DELLA Repression of Arabidopsis Seed Germination by Nonproteolytic Gibberellin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Positive and negative regulation of seed germination by the Arabidopsis GA hormone receptors, GID1a, b, and c - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Whitepaper: The Core Mechanism of Gibberellic Acid-Induced Stem Elongation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gibberellic acid (GA), a diterpenoid plant hormone, is a critical regulator of plant growth and development, with its most prominent effect being the promotion of stem elongation.[1] This role is fundamental to processes such as seed germination, flowering, and fruit development.[2][3] The molecular mechanism underpinning GA-induced elongation involves a sophisticated signaling pathway that operates on a principle of derepression. At the core of this pathway are the DELLA proteins, a family of nuclear growth repressors.[4][5] In the absence of GA, DELLA proteins bind to and inhibit transcription factors, thereby restraining growth. The presence of bioactive GA triggers a cascade leading to the targeted destruction of these DELLA proteins, releasing the inhibition on transcription factors and activating genes responsible for cell elongation and division. This technical guide provides an in-depth examination of the GA biosynthesis and signaling pathways, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the core mechanisms through signaling diagrams.

The Molecular Basis of Gibberellin Action

Stem elongation is a complex process driven by both cell division in meristematic tissues and the subsequent expansion of these new cells. Gibberellic acid influences both of these cellular activities by modulating gene expression. The concentration of bioactive GAs and the sensitivity of the signaling pathway are tightly regulated through biosynthesis, catabolism, and a central signaling cascade.

Gibberellin Homeostasis: Biosynthesis and Catabolism

The level of bioactive GAs in plant tissues is meticulously controlled by feedback and feedforward regulation of the genes involved in their synthesis and deactivation. All gibberellins are diterpenoid acids derived from the terpenoid pathway. The biosynthesis of the primary active GAs in higher plants, such as GA1 and GA4, occurs in three main stages, distinguished by their subcellular locations.

-

Plastid: The process begins in the plastid, where ent-kaurene is synthesized from geranylgeranyl diphosphate (GGDP) via the enzymes ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

-

Endoplasmic Reticulum: ent-kaurene is then transported to the endoplasmic reticulum, where it is oxidized by cytochrome P450 monooxygenases (P450s), specifically ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12.

-

Cytosol: In the cytosol, GA12 is converted into various bioactive GAs through the action of 2-oxoglutarate-dependent dioxygenases (2ODDs), primarily GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox).

Conversely, GA 2-oxidases (GA2ox) are responsible for the deactivation of bioactive GAs, converting them into inactive catabolites like GA8 and GA34, thus providing a crucial mechanism for maintaining hormonal balance.

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

Gibberellic Acid and the Regulation of Fruit Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanisms through which gibberellic acid (GA) governs the intricate processes of fruit development. It covers the core signaling cascade, quantitative effects on fruit growth, crosstalk with other phytohormones, and detailed experimental protocols relevant to the field.

The Core Gibberellin Signaling Pathway

Gibberellins are essential phytohormones that regulate numerous aspects of plant growth, including the critical stages of fruit set and development.[1][2] The central mechanism of GA signaling operates on a "relief of restraint" model, where GA triggers the degradation of transcriptional repressors known as DELLA proteins.[3][4]

At low concentrations of bioactive GA, DELLA proteins are stable in the nucleus and act as potent growth inhibitors. They achieve this by binding to and inactivating transcription factors required for growth-related gene expression.[5] The signaling cascade is initiated when a bioactive GA molecule binds to its nuclear receptor, GIBBERELLIN-INSENSITIVE DWARF1 (GID1). This binding event induces a conformational change in GID1, promoting its interaction with the DELLA domain of a DELLA protein.

The formation of this stable GA-GID1-DELLA complex is a critical step, as it allows the complex to be recognized by an SCF E3 ubiquitin ligase complex (specifically SCFSLY1/GID2). This recognition leads to the polyubiquitination of the DELLA protein, marking it for degradation by the 26S proteasome. The subsequent destruction of the DELLA repressor releases the previously inhibited transcription factors, allowing them to activate the expression of GA-responsive genes that drive cell division and expansion, culminating in fruit growth.

Caption: The core GA signaling pathway leading to DELLA protein degradation and activation of fruit growth.

Regulation of Fruit Set, Growth, and Parthenocarpy

Gibberellins are pivotal for the initial stages of fruit development, particularly fruit set, which is the transition of the ovary into a young fruit following fertilization. Successful pollination and fertilization trigger a significant increase in the levels of bioactive GAs within the ovary. This hormonal surge is achieved through the coordinated upregulation of GA biosynthesis genes (like GA20ox and GA3ox) and the downregulation of GA catabolism genes (like GA2ox). The resulting high concentration of GA overcomes the repressive effects of DELLA proteins, initiating the cell division and expansion necessary for fruit growth.

In the absence of fertilization, the application of exogenous GA can induce the development of seedless fruit, a phenomenon known as parthenocarpy. This occurs because the externally supplied GA bypasses the need for a fertilization-induced hormonal signal. By artificially promoting the degradation of DELLA proteins, the ovary is stimulated to develop into a fruit. Studies in species like tomato and Arabidopsis have demonstrated that mutants with reduced DELLA activity exhibit facultative parthenocarpy, underscoring the central role of these repressors in preventing fruit development before fertilization.

Quantitative Data on GA's Role in Fruit Development

The effects of gibberellins and their inhibitors on fruit development have been quantified in numerous studies. The data consistently show that GA promotes fruit set and growth, while inhibitors have the opposite effect.

Table 1: Effect of GA Biosynthesis Inhibitors and GA₃ on Tomato Fruit Development (Data synthesized from studies on 'Micro-Tom' tomato)

| Treatment | Fruit Set (%) | Final Fruit Weight (g) |

| Control (Pollinated) | 100 | 2.5 ± 0.2 |

| Paclobutrazol (GA Inhibitor) | 40 | 1.2 ± 0.1 |

| Paclobutrazol + GA₃ | 95 | 2.4 ± 0.3 |

| LAB 198999 (GA Inhibitor) | 25 | 1.3 ± 0.2 |

Table 2: Effect of Exogenous GA Application on Fruit Characteristics in Various Species (Data synthesized from multiple review articles and studies)

| Crop | GA Type | Application Concentration | Observed Effect |

| Grape | GA₃ | 25-100 ppm | Increased berry size, induction of seedlessness |

| Sweet Cherry | GA₃ | 300-500 mg/L | Induction of parthenocarpic fruit development |

| Citrus | GA₃ | 10-50 ppm | Delayed peel senescence, reduced fruit drop |

| Mango | GA₃ / GA₄ | 10-75 ppm | Increased fruit set and final retention |

| Apple | Promalin (GA₄₊₇ + 6-BA) | 100-150 ppm | Improved fruit weight, length, and shape |

Crosstalk with Other Phytohormones: The Auxin-GA Connection

Fruit development is not controlled by a single hormone but by a complex interplay between multiple signaling pathways. A particularly well-documented interaction is the crosstalk between auxin and gibberellin, which is crucial for fruit initiation.

Following fertilization, a surge in auxin production occurs, which is believed to be one of the primary triggers for fruit set. This auxin signal directly promotes the biosynthesis of bioactive GAs by upregulating the expression of key GA biosynthesis genes, such as GA20-oxidase and GA3-oxidase. Therefore, many of auxin's effects on fruit growth are mediated through the GA pathway. This is evidenced by experiments showing that in severely GA-deficient mutants, the application of auxin fails to induce fruit growth, demonstrating that a functional GA signaling pathway is required for auxin's action in this context. This synergistic relationship ensures a robust signal to commit the ovary to develop into a fruit.

Caption: Synergistic crosstalk between auxin and gibberellin pathways to initiate fruit set.

Key Experimental Protocols

This protocol describes a general method for applying GA₃ to unpollinated flowers to study its effect on parthenocarpic fruit development, adapted from methodologies used for sweet cherry and tomato.

-

Plant Preparation: Grow plants under controlled greenhouse conditions. Select flower buds at a pre-anthesis stage (just before opening) to ensure the pistil is receptive but has not been pollinated.

-

Emasculation: Carefully remove the anthers from the selected flower buds using fine-tipped forceps to prevent self-pollination. This step is critical for ensuring any resulting fruit growth is truly parthenocarpic.

-

Hormone Solution Preparation:

-

Prepare a stock solution of GA₃ (e.g., 10,000 mg/L) by dissolving GA₃ powder in 70-95% ethanol. Store at 4°C.

-

Prepare working solutions (e.g., 50 ppm, 300 mg/L) by diluting the stock solution with sterile deionized water. A small amount of a surfactant like Tween-20 (0.01-0.05%) can be added to improve coverage.

-

Prepare a mock control solution containing the same concentration of ethanol and surfactant as the working solutions.

-

-

Application: Using a fine-mist sprayer or a micropipette, apply the GA₃ working solution directly to the emasculated pistils until runoff. Treat control flowers with the mock solution. Ensure each treatment group has a sufficient sample size for statistical analysis.

-

Data Collection and Analysis:

-

Tag all treated flowers.

-

Monitor fruit set percentage over several weeks.

-

At predetermined time points (e.g., 7, 14, 21, and 35 days post-treatment), measure fruit diameter and weight.

-

This protocol outlines a method to study the necessity of endogenous GAs for fruit development using a chemical inhibitor like paclobutrazol (PBZ).

-

Plant and Flower Selection: Use pollinated flowers to study the effect of GA inhibition on normal, seed-dependent fruit development.

-

Inhibitor Preparation: Prepare a working solution of the GA biosynthesis inhibitor (e.g., 10⁻⁵ M paclobutrazol) in a suitable solvent and aqueous buffer.

-

Application: Apply the inhibitor solution to the ovaries of pollinated flowers at anthesis or shortly after. A control group should be treated with the buffer solution alone. A "rescue" group should be treated with both the inhibitor and exogenous GA₃ to confirm the specificity of the inhibitor's action.

-

Data Collection: Monitor and quantify fruit set and fruit growth (weight and size) over time, as described in the previous protocol.

-

Analysis: Compare the results from the inhibitor-treated group to the control and "rescue" groups. A significant reduction in fruit growth by the inhibitor that is reversed by the co-application of GA₃ provides strong evidence for the essential role of endogenous GA in the process.

Caption: A generalized experimental workflow for studying GA-induced parthenocarpic fruit development.

References

- 1. Plum Fruit Development Occurs via Gibberellin–Sensitive and –Insensitive DELLA Repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. notulaebotanicae.ro [notulaebotanicae.ro]

- 4. Plum Fruit Development Occurs via Gibberellin–Sensitive and –Insensitive DELLA Repressors | PLOS One [journals.plos.org]

- 5. Fruit Growth in Arabidopsis Occurs via DELLA-Dependent and DELLA-Independent Gibberellin Responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Gibberellins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structure-activity relationships (SAR) of gibberellins (GAs), a class of diterpenoid phytohormones crucial for various plant development processes. Understanding the relationship between the molecular structure of GAs and their biological activity is fundamental for the rational design of new plant growth regulators and for dissecting their complex signaling pathways. This document details the key structural features necessary for bioactivity, presents quantitative data from various bioassays, outlines the GA signaling and metabolic pathways, and provides detailed protocols for key experimental assays.

Core Structural Requirements for Gibberellin Bioactivity

The biological activity of the more than 130 identified gibberellins is determined by a few key structural features of the tetracyclic diterpenoid structure known as the ent-gibberellane skeleton.[1][2] While many GAs are precursors or inactive metabolites, a small subset, including GA₁, GA₃, GA₄, and GA₇, are considered the primary bioactive forms in most plants.[2][3]

The essential structural characteristics for high biological activity are:

-

C-19/C-10 γ-Lactone Ring: The presence of a five-membered lactone bridge between C-4 and C-10 is a critical feature for bioactivity in most assays.[4] Substitution with a δ-lactone (six-membered ring) generally results in reduced activity.

-

3β-Hydroxyl Group: A hydroxyl group at the 3β position is a strong determinant of high activity. Its removal or modification often leads to a significant loss of function. However, some GAs lacking this group, like GA₅, can still exhibit activity, though typically less than their 3β-hydroxylated counterparts.

-

C-7 Carboxyl Group: A carboxyl group at the C-7 position is indispensable for activity. This group is believed to be crucial for binding to the GA receptor, GID1.

-

C-20 Oxidation State: C₁₉-GAs (which have lost the C-20 carbon and possess the γ-lactone) are generally the most active forms. For C₂₀-GAs, the oxidation state of the C-20 carbon influences activity, with the typical order being γ-lactone > δ-lactol > δ-lactone > methyl > carboxyl.

Additional modifications can modulate activity:

-

13α-Hydroxylation: The presence of a hydroxyl group at C-13 can enhance activity, as seen in the high potency of GA₁ and GA₃. However, its effect can be species-dependent, and in some cases, non-13-hydroxylated GAs like GA₄ show higher activity, potentially due to better receptor binding affinity.

-

2β-Hydroxylation: This modification is a primary deactivation step. The introduction of a hydroxyl group at the 2β position renders the GA molecule inactive.

Quantitative Structure-Activity Relationship Data

The relative bioactivity of different gibberellins varies depending on the plant species and the specific bioassay used. This is attributed to differences in receptor molecule shapes and the capacity of the plant tissue to interconvert applied GAs into their active forms. The following tables summarize the relative activities of various GAs in widely used bioassay systems.

Table 1: Relative Activity of Gibberellins in the Tanginbozu Dwarf Rice Seedling Bioassay (This assay measures the elongation of the second leaf sheath. The system can perform extensive GA interconversions.)

| Gibberellin | Relative Activity (%) | Key Structural Features |

| GA₃ | 100 | 3β-OH, 13α-OH, γ-lactone, C1=C2 double bond |

| GA₁ | 80-100 | 3β-OH, 13α-OH, γ-lactone |

| GA₄ | 80-100 | 3β-OH, γ-lactone |

| GA₇ | 100 | 3β-OH, 13α-OH, γ-lactone, C1=C2 & C2=C3 double bonds |

| GA₉ | 10-50 | γ-lactone |

| GA₂₀ | 1-10 | 13α-OH, C-20 aldehyde precursor to GA₁ |

Table 2: Relative Activity of Gibberellins in the Barley Aleurone α-Amylase Bioassay (This assay measures the GA-induced production of α-amylase. The tissue has a limited ability for GA interconversion, making it a good test of receptor compatibility.)

| Gibberellin | Relative Activity (%) | Key Structural Features |

| GA₃ | 100 | 3β-OH, 13α-OH, γ-lactone, C1=C2 double bond |

| GA₁ | 80-100 | 3β-OH, 13α-OH, γ-lactone |

| GA₇ | 100 | 3β-OH, 13α-OH, γ-lactone, C1=C2 & C2=C3 double bonds |

| GA₄ | 10-50 | 3β-OH, γ-lactone |

| GA₅ | 1-10 | γ-lactone, C2=C3 double bond |

| GA₈ | <1 | 2β-OH, 3β-OH, 13α-OH, γ-lactone (Inactive) |

| GA₂₀ | <1 | 13α-OH, C-20 aldehyde precursor to GA₁ |

Gibberellin Biosynthesis and Deactivation Pathways

The concentration of bioactive GAs is tightly regulated by a balance between biosynthesis and deactivation. The biosynthesis pathway occurs across three cellular compartments: proplastids, the endoplasmic reticulum, and the cytoplasm.

References

The Role of Gibberellic Acid in Floral Induction and Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellic acid (GA) is a diterpenoid phytohormone that plays a pivotal role in regulating the transition from vegetative growth to the reproductive phase in many plant species. It acts as a key signaling molecule, integrating environmental and developmental cues to ensure reproductive success. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning GA's role in floral induction and subsequent flower development. It details the core GA signaling pathway, presents quantitative data on its effects, outlines key experimental protocols for its study, and visualizes the involved biological pathways and workflows.

The Gibberellic Acid Signaling Pathway in Floral Induction

The floral transition is a critical developmental switch, and in many plants, particularly under non-inductive conditions like short days, GA is essential for this process.[1][2] The central mechanism of GA action involves the derepression of a signaling pathway that is constitutively restrained by a family of nuclear transcriptional regulators known as DELLA proteins.[3]

Core Components of the GA Signaling Cascade:

-

GA Perception: Bioactive GAs are perceived by the soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3][4] In Arabidopsis, there are three GID1 paralogs (GID1a, GID1b, and GID1c) with partially overlapping functions.

-

GID1-DELLA Interaction: Upon binding GA, the GID1 receptor undergoes a conformational change that facilitates its interaction with DELLA proteins. This forms a stable GA-GID1-DELLA ternary complex.

-

DELLA Protein Degradation: The formation of this complex targets DELLA proteins for ubiquitination by an SCFSLY1/GID2 E3 ubiquitin ligase complex. Subsequently, the polyubiquitinated DELLA proteins are degraded by the 26S proteasome.

-

Activation of Floral Integrators: DELLA proteins act as repressors by interacting with and inactivating various transcription factors. Their degradation releases these transcription factors, allowing them to activate downstream target genes. Key floral integrator genes activated by the GA pathway include LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1). These genes, in turn, activate floral meristem identity genes, committing the plant to flowering.

The following diagram illustrates the core GA signaling pathway leading to floral induction.

GA's Role in Floral Organ Development

Beyond floral induction, GA is crucial for the proper development of floral organs. GA-deficient mutants often exhibit retarded growth of all floral organs, with particularly severe defects in stamen development, leading to male sterility. Bioactive GAs are required to promote the growth of petals and stamens, and this function is also mediated by the degradation of DELLA proteins. In Arabidopsis, stamens appear to require a higher concentration of GA for their development compared to other floral organs.

Quantitative Data on Gibberellic Acid's Effects

The application of exogenous GA can significantly influence flowering time and related developmental processes. The optimal concentration and timing of application are species- and cultivar-dependent.

| Plant Species | GA Concentration | Treatment Method | Observed Effect | Quantitative Measurement | Reference |

| Aglaonema spp. | 250 ppm | Single foliar spray | Induction of flowering | ~4-5 months from treatment to bloom | |

| Chrysanthemum morifolium | 250 mg L-1 | Foliar spray | Earlier flowering | Extended flowering season by up to 22 days | |

| Chrysanthemum morifolium | 100 mg L-1 | Double foliar spray | Earlier flowering | Flowered at 169.8 days (vs. control) | |

| Limonium sinuatum 'Midnight Blue' | 400-2000 ppm | Single spray to crown | Accelerated flowering | Flowered ~55 days earlier than control | |

| Zantedeschia cultivars | 50-100 mg L-1 | Tuber dip before planting | Increased flower yield | 2-3 times more flowers per tuber | |

| Cordyline terminalis | 500 ppm | Application to apical bud | Induction of flowering | Inflorescence produced 4-6 weeks after treatment | |

| Philodendron 'Black Cardinal' | 500 ppm | Single foliar spray | Induction of flowering | 100% of treated plants flowered after ~168 days |

Detailed Experimental Protocols

Protocol for Exogenous Application of GA3

This protocol describes a general method for preparing and applying GA3 to plants to study its effects on flowering.

Materials:

-

Gibberellic acid (GA3) powder

-

Ethanol or Potassium Hydroxide (for initial dissolving)

-

Distilled water

-

Surfactant (e.g., Tween-20 or Silwet L-77) at ~0.01-0.05%

-

Spray bottle or micropipette

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the desired amount of GA3 powder.

-

Create a high-concentration stock solution (e.g., 10 mM). Since GA3 is not readily soluble in water, first dissolve it in a small amount of ethanol or a few drops of 1M KOH before bringing it to the final volume with distilled water.

-

Store the stock solution at 4°C in the dark. It should be used within a week.

-

-

Working Solution Preparation:

-

Dilute the stock solution with distilled water to the desired final concentration (e.g., 50, 100, 250 ppm).

-

Add a surfactant to the final working solution to ensure proper adhesion to the plant surface. A final concentration of 0.01% Tween-20 is common.

-

-

Application Methods:

-

Foliar Spray: Fill a spray bottle with the GA3 working solution. Spray the entire aerial part of the plant until runoff, ensuring even coverage of leaves and the apical meristem. Perform this in the morning or evening to avoid rapid evaporation.

-

Apical Application: For targeted application, use a micropipette to apply a small, defined volume (e.g., 10-20 µL) of the working solution directly onto the shoot apical meristem. This method is more precise but less suitable for large-scale experiments.

-

-

Control Group: Always include a control group of plants that are treated with a mock solution (water + surfactant, and ethanol/KOH if used for dissolving) to account for any effects of the application process itself.

-

Treatment Schedule: The frequency of application can vary from a single treatment to repeated applications every few days or weeks, depending on the experimental goals.

The following diagram outlines a typical workflow for a GA application experiment.

Protocol for Quantification of Floral Gene Expression via qRT-PCR

This protocol provides a framework for analyzing the expression of key floral genes like LFY and SOC1 following GA treatment.

Materials:

-

Plant tissue (e.g., shoot apices, leaves)

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SYBR Green)

-

qRT-PCR instrument (e.g., LightCycler 480, Roche)

-

Gene-specific primers for target and reference genes

Procedure:

-

Sample Collection and RNA Extraction:

-

Harvest plant tissue at desired time points after GA treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration typically 100-500 nM), and diluted cDNA template.

-

Use a three-step cycling protocol:

-

Initial denaturation (e.g., 95°C for 5 min)

-

40-45 cycles of:

-

Denaturation (e.g., 95°C for 10 s)

-

Annealing (e.g., 55-60°C for 20 s)

-

Extension (e.g., 72°C for 20 s)

-

-

Melt curve analysis to verify the specificity of the amplified product.

-

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each reaction.

-

Normalize the expression of the target gene to one or more stable reference genes (e.g., ACTIN, UBIQUITIN).

-

Calculate the relative gene expression using the 2-ΔΔCq method.

-

Protocol for Chromatin Immunoprecipitation (ChIP)

ChIP is used to investigate the in vivo interaction of proteins, such as DELLA, with specific genomic regions, such as the promoters of floral integrator genes.

Materials:

-

Plant tissue

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis and IP buffers

-

Specific antibody for the protein of interest (e.g., anti-RGA)

-

Protein A/G magnetic beads

-

Sonication or enzymatic digestion reagents

-

Reagents for reverse cross-linking and DNA purification

Procedure:

-

Cross-linking: Infiltrate plant tissue with 1% formaldehyde under vacuum for 10-15 minutes to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Isolate nuclei and lyse them. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the cleared lysate with a specific antibody against the target protein (e.g., a DELLA protein) overnight at 4°C. A negative control with a non-specific IgG is crucial.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA using qPCR with primers specific to the promoter regions of target genes (e.g., SOC1, LFY) to determine the enrichment of these sequences, indicating protein binding.

Conclusion

Gibberellic acid is an indispensable regulator of floral induction and development in a wide range of plant species. Its signaling pathway, centered on the GID1-DELLA regulatory module, provides a clear mechanism for how GA levels can influence the transcription of key floral integrator genes. The quantitative data demonstrate the potent effect of GA application in horticultural and research settings. The protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of GA in plant reproductive biology, offering avenues for crop improvement and deeper fundamental understanding.

References

- 1. Gibberellic acid signaling is required for ambient temperature-mediated induction of flowering in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibberellin-GID1-DELLA: A Pivotal Regulatory Module for Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]

The Molecular Genetics of Gibberellin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular genetics governing gibberellin (GA) biosynthesis. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development seeking a detailed understanding of the intricate processes that regulate the production of these vital plant hormones. This document details the key genes and enzymes in the GA biosynthetic pathway, the regulation of their expression, and the experimental methodologies used to elucidate these mechanisms.

The Gibberellin Biosynthesis Pathway: A Genetic and Enzymatic Overview

Gibberellins are diterpenoid hormones that play a crucial role in various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1] The biosynthesis of active GAs is a complex, multi-step process that occurs in different subcellular compartments and is tightly regulated at the genetic level.[2]

The pathway can be broadly divided into three main stages:

-

Plastid-localized synthesis of ent-kaurene: The pathway begins in the plastids with the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene. This is a two-step cyclization reaction catalyzed by two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[2] In Arabidopsis thaliana, the GA1 and GA2 genes encode CPS and KS, respectively.[3]

-

Endoplasmic Reticulum-mediated oxidation to GA12: ent-kaurene is then transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidation reactions to form GA12, the first gibberellin in the pathway. These reactions are catalyzed by two cytochrome P450 monooxygenases: ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO).[4] The GA3 gene in Arabidopsis encodes KO.

-

Cytosolic modifications to produce active GAs: In the cytosol, GA12 is converted into various bioactive GAs, primarily GA4 and GA1 in Arabidopsis, through the action of 2-oxoglutarate-dependent dioxygenases (2-ODDs). The key enzymes in this final stage are GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA20ox enzymes are responsible for the removal of the C-20 carbon, leading to the formation of C19-GAs, while GA3ox enzymes catalyze the final step of 3β-hydroxylation, which is crucial for the biological activity of GAs. Conversely, GA 2-oxidases (GA2ox) inactivate bioactive GAs and their precursors.

The major bioactive gibberellins in most higher plants are GA1, GA3, GA4, and GA7.

Below is a diagram illustrating the core gibberellin biosynthesis pathway.

References